1,2-Epoxyestrenolone
Description
1,2-Epoxyestrenolone is a steroidal compound characterized by the presence of an epoxide group at the 1,2-position of its estrenolone backbone. Estrenolone derivatives are structurally related to progesterone and other 19-norsteroids, which are pivotal in pharmaceutical applications, particularly in hormonal therapies.
Properties
CAS No. |
100649-20-5 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1S,2R,3S,5S,11R,12S,15S,16S)-15-hydroxy-16-methyl-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-en-6-one |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-10(12(18)4-5-14(18)20)3-2-9-8-13(19)16-17(21-16)15(9)11/h8,10-12,14-17,20H,2-7H2,1H3/t10-,11+,12+,14+,15+,16-,17+,18+/m1/s1 |
InChI Key |
HCYOOIAQUCRMRB-OZDRGRBASA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H]5[C@H]([C@H]34)O5 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |
Synonyms |
1,2-epoxy-17-hydroxyestr-4-en-3-one 1,2-epoxy-4-estrene-3-one-17-ol 1,2-epoxyestrene-3-one-17-ol 1,2-epoxyestrenolone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Observations:
Structural Divergence: The 1,2-epoxide group in this compound contrasts with the spirolactone ring in Drospirenone or the ethynyl group in Ethinyl Estradiol. This epoxide may confer electrophilic reactivity, enabling participation in ring-opening reactions, which are critical in synthesizing modified steroids.
Functional Group Impact: The ketone group at C3 (common in estrenolone derivatives) is retained in this compound, suggesting preserved interactions with steroid-metabolizing enzymes. However, the epoxide may alter metabolic stability compared to non-epoxidized analogs. Impurities like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from Drospirenone synthesis) highlight the complexity of steroid manufacturing, where intermediates and byproducts often lack detailed toxicological profiles, similar to this compound .
Biological and Industrial Relevance: Drospirenone and Ethinyl Estradiol are well-characterized pharmaceuticals, whereas this compound’s applications remain speculative. Its epoxide group could be exploited for covalent binding studies or prodrug development. Regulatory documents emphasize stringent control of impurities in steroid APIs (Active Pharmaceutical Ingredients), underscoring the need for rigorous characterization of compounds like this compound during synthesis .
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